3-bromo-4-methoxy-N-methylbenzamide

Catalog No.
S690500
CAS No.
337536-21-7
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-methoxy-N-methylbenzamide

CAS Number

337536-21-7

Product Name

3-bromo-4-methoxy-N-methylbenzamide

IUPAC Name

3-bromo-4-methoxy-N-methylbenzamide

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12)

InChI Key

JBCQEPXWGQKBBD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)Br
3-Bromo-4-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C11H12BrNO2. It is an organic intermediate used in the synthesis of various pharmaceuticals and organic compounds. The compound has a molecular weight of 274.12 g/mol and a melting point of 198-202°C.
3-Bromo-4-methoxy-N-methylbenzamide is a white crystalline solid with a slight odor. It is insoluble in water but soluble in organic solvents such as methanol or ethanol. It is a moderately acidic compound with a pKa value of 9.83. The compound has a boiling point of 398.4°C at 760 mmHg and is stable under normal conditions.
The synthesis of 3-bromo-4-methoxy-N-methylbenzamide involves the reaction between 3-bromo-4-methoxybenzoic acid and N-methylbutanamide in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC). The compound can be purified through crystallization or chromatography and characterized through various analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
The analytical methods used to detect and quantify 3-bromo-4-methoxy-N-methylbenzamide include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods provide accurate and sensitive detection of the compound in various matrices such as biological fluids and environmental samples.
3-Bromo-4-methoxy-N-methylbenzamide exhibits various biological activities such as anti-inflammatory, antiviral, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell cycle progression. The compound also exhibits antiviral activity against hepatitis C virus and respiratory syncytial virus.
The acute toxicity of 3-bromo-4-methoxy-N-methylbenzamide in animals is low, with LD50 values ranging from 2000 to 5000 mg/kg for oral and dermal routes of exposure. However, chronic toxicity studies are scarce, and further studies are required to assess the long-term effects of the compound on human health.
3-Bromo-4-methoxy-N-methylbenzamide is widely used as an intermediate in the synthesis of various biologically active compounds such as anticancer agents, anti-inflammatory drugs, and antiviral agents. The compound is also used as a reference standard in analytical chemistry and pharmacology.
The current research on 3-bromo-4-methoxy-N-methylbenzamide focuses on the development of new synthetic methods for the compound and its derivatives, as well as its biological activities and potential applications in various fields such as medicine and agriculture.
The potential implications of 3-bromo-4-methoxy-N-methylbenzamide in various fields of research and industry include its use as a starting material in the synthesis of new biologically active compounds, its application as a reference standard in analytical chemistry and pharmacology, and its potential use as a pesticide or herbicide.
The limitations of using 3-bromo-4-methoxy-N-methylbenzamide in scientific experiments include its low solubility in water and potential toxicity to humans and the environment. Future directions in research include the development of new synthetic methods for the compound and its derivatives, further studies on its safety and toxicity, and exploration of its potential applications in different fields.
Some possible future directions are:
1. Development of green chemistry methods for the synthesis of 3-bromo-4-methoxy-N-methylbenzamide
2. Investigation of the compound's potential as a therapeutic agent for the treatment of viral infections
3. Exploration of the compound's anti-inflammatory properties for the development of new anti-inflammatory drugs
4. Development of new analytical methods for the detection and quantification of 3-bromo-4-methoxy-N-methylbenzamide in environmental samples
5. Evaluation of the compound's potential as a soil fumigant or herbicide for agricultural applications
6. Investigation of the compound's potential as a fluorescent probe for biological imaging or protein labeling
7. Study of the compound's physicochemical properties for the design of new drug delivery systems.

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Wikipedia

3-Bromo-4-methoxy-N-methylbenzamide

Dates

Modify: 2023-08-15

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